D-Glucosamine is an amino monosaccharide and a precursor in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc;) via the hexosamine pathway. It increases mineralization of MC3T3-E1 mouse osteoblastic cells when used at concentrations of 0.1 and 1 mM. D-Glucosamine (20 mg/kg per day) inhibits bone erosion and loss of glycosaminoglycans and proteoglycans in joints in a mouse model of collagenase-induced osteoarthritis.
Glucosamine, an amino sugar is generated form glucose and glutamine and is naturally produced in the body. Glucosamine, a endogenous amino monosaccharide is the major source of glucosamine-6-phosphate and n-acetylglucosamine.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Glucosamine hydrochloride is a drug prescribed for the remediation of degenerative joint diseases in small animals.
D-Glucosamine HCl is an HCl salt glucosasmine preparation. It has been used as a standard to quantify and express chitin content as glucosamine equivalents. It is used to stimulate cells with glucose in the presence of glucosamine.
D-Glucosamine hydrochloride
CAS No.: 66-84-2
Cat. No.: VC21344108
Molecular Formula: C6H14ClNO5
Molecular Weight: 215.63 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 66-84-2 |
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Molecular Formula | C6H14ClNO5 |
Molecular Weight | 215.63 g/mol |
IUPAC Name | (3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1 |
Standard InChI Key | QKPLRMLTKYXDST-LIHBTAOOSA-N |
Isomeric SMILES | C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl |
Canonical SMILES | C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Appearance | White Solid |
Melting Point | 190-194°C |
Chemical Structure and Physical Properties
D-Glucosamine hydrochloride (CAS: 66-84-2) is an amino monosaccharide derivative of glucose, classified as a natural product that exists as a white crystalline powder. The compound features a distinctive chemical structure that contributes to its biological activity and pharmaceutical applications.
Basic Chemical Characteristics
D-Glucosamine hydrochloride possesses several distinctive physical and chemical properties that define its behavior in both laboratory and physiological environments. The compound's core structure includes an amino group that replaces a hydroxyl group in the standard glucose molecule.
Table 1: Physical and Chemical Properties of D-Glucosamine Hydrochloride
Property | Value |
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Chemical Formula | C₆H₁₄ClNO₅ |
Molecular Weight | 215.632 g/mol |
Physical Appearance | White crystalline powder |
Melting Point | 190-194°C (decomposition) |
Boiling Point | 449.9°C at 760 mmHg |
Solubility in Water | 0.1 g/mL (clear, colorless solution) |
Optical Rotation | 72.5° (c=2, H₂O, 5hrs) |
Storage Temperature | 2-8°C |
Stability | Stable, incompatible with strong oxidizing agents |
InChI | InChI=1/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/s3 |
These physical properties highlight D-Glucosamine hydrochloride's stability and solubility, which are crucial parameters for its application in laboratory settings and pharmaceutical formulations .
Structural Characteristics
The structure features a pyranose ring with an amino group at the C-2 position, which distinguishes it from glucose. The hydrochloride form exists as a salt with the amino group protonated, resulting in enhanced water solubility compared to the free base. This structural configuration contributes significantly to its biological activity and interaction with various biochemical pathways .
Biological Functions and Mechanisms
D-Glucosamine hydrochloride serves as an important precursor in various biochemical pathways related to glycoprotein synthesis and cartilage formation. Its biological significance stems from its role in multiple physiological processes.
Physiological Role
In the human body, glucosamine is naturally produced and serves as a key building block for larger structural molecules that form cartilage and other connective tissues. It plays a crucial role in the synthesis of glycosaminoglycans and glycoproteins, which are essential components of cartilage, ligaments, tendons, and synovial fluid .
Cartilage Metabolism
D-Glucosamine hydrochloride participates in cartilage metabolism through several mechanisms:
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It serves as a substrate for the synthesis of proteoglycans, which are major components of cartilage
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It may stimulate chondrocytes (cartilage cells) to produce proteoglycans and collagen
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It potentially inhibits cartilage degradation by reducing the activity of enzymes that break down cartilage matrix
These mechanisms collectively contribute to cartilage homeostasis, which has sparked interest in its potential therapeutic applications for joint conditions .
Production and Synthesis Methods
The commercial production of D-Glucosamine hydrochloride involves several established methods, ranging from extraction from natural sources to chemical synthesis.
Natural Sources
D-Glucosamine hydrochloride is predominantly derived from chitin, an abundant natural polysaccharide found in the exoskeletons of shellfish such as crabs, lobsters, and shrimp. The extraction process typically involves acid hydrolysis of chitin, followed by purification steps to obtain the hydrochloride salt .
Chemical Synthesis
Chemical synthesis routes for D-Glucosamine hydrochloride have been developed to meet pharmaceutical standards. One notable synthesis approach involves:
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Preparation of D-Glucosamine base from D-Glucosamine hydrochloride using ion exchange resins
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Reaction with appropriate reagents to form derivatives or maintain the hydrochloride form
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Purification to achieve pharmaceutical-grade standards
Specific synthesis methods may employ selective ion exchange techniques with resins such as weakly basic anion exchangers (e.g., Indion-860) and weakly acidic cation exchangers (e.g., Indion-236) .
Conversion to Derivatives
D-Glucosamine hydrochloride serves as a starting material for synthesizing other important compounds, such as N-Acetyl-D-Glucosamine. This reaction typically involves treating D-Glucosamine hydrochloride with acetic anhydride under controlled pH conditions maintained with sodium carbonate. The reaction proceeds at moderate temperatures (20-25°C) with careful pH control in the range of 4-6 .
Therapeutic Applications
D-Glucosamine hydrochloride has garnered significant attention for its potential therapeutic benefits, particularly in joint health management.
Joint Health Applications
The compound is widely used as a dietary supplement for supporting joint health, based on its theoretical role in maintaining and regenerating cartilage tissue. Key potential benefits include:
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Joint Pain Reduction: May help reduce joint pain associated with osteoarthritis and other degenerative joint conditions
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Improved Joint Function: Potentially enhances joint mobility and flexibility
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Cartilage Support: Believed to support the formation and repair of cartilage
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Anti-inflammatory Effects: May help reduce inflammation in joints, potentially alleviating stiffness
Research Findings and Experimental Studies
Scientific investigations into D-Glucosamine hydrochloride have explored various aspects of its biological activity beyond joint health.
Antioxidant Activity
Research has demonstrated that D-Glucosamine hydrochloride exhibits dose-dependent DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant activity, suggesting potential applications in conditions characterized by oxidative stress .
Cellular Signaling Effects
Short-term (4-hour) treatment with D-Glucosamine hydrochloride has been shown to inhibit HIF-1α (Hypoxia-Inducible Factor 1-alpha) at the protein level and decrease phosphorylation of translation-related proteins p70S6K and S6. These findings suggest it may influence cellular signaling pathways involved in protein synthesis and cellular response to hypoxia .
Renal Protection Effects
In experimental models of kidney obstruction and TGF-β1-treated renal cells, D-Glucosamine hydrochloride significantly decreased the expression of markers associated with renal fibrosis, including α-smooth muscle actin, collagen I, and fibronectin. This suggests potential applications in kidney protective strategies .
Effects on Seromucoid Fraction in Cancer Models
Research Area | Key Findings | Implications |
---|---|---|
Antioxidant Activity | Dose-dependent DPPH antioxidant activity | Potential role in managing oxidative stress conditions |
Cellular Signaling | Inhibition of HIF-1α and decreased phosphorylation of p70S6K and S6 | Possible influence on protein synthesis and hypoxia response pathways |
Renal Protection | Decreased expression of fibrosis markers in kidney models | Potential nephroprotective applications |
Cancer Models | Suppression of seromucoid fraction elevation in tumor-bearing rats | Possible biochemical modulation in cancer pathophysiology without direct tumor growth inhibition |
Joint Health (Animal Studies) | Delay in cartilage breakdown and support of repair | Theoretical basis for osteoarthritis applications |
Joint Health (Human Studies) | Limited evidence of efficacy, particularly for hydrochloride form | Cautious approach needed in clinical recommendations |
Industrial and Laboratory Applications
Beyond its therapeutic applications, D-Glucosamine hydrochloride finds use in various industrial and laboratory settings.
Biochemical Research
D-Glucosamine hydrochloride serves as an important tool in biochemical research, particularly in studies exploring glycobiology, cartilage metabolism, and related cellular pathways. Its well-defined chemical structure and biological activity make it valuable for investigating fundamental biochemical processes .
Pharmaceutical Formulations
In pharmaceutical applications, D-Glucosamine hydrochloride is used to:
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